3-氨基-4-苯氧基苯甲酸

描述

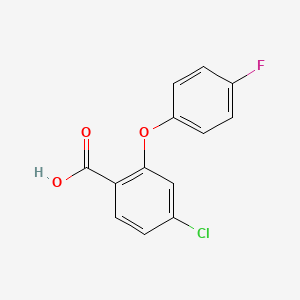

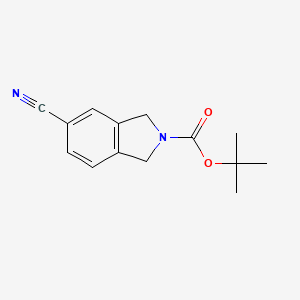

3-Amino-4-phenoxybenzoic acid, also known as PAPB, is an important molecule in the field of organic chemistry. It has a CAS Number of 37531-32-1 and a molecular weight of 229.24 . The IUPAC name for this compound is 3-amino-4-phenoxybenzoic acid .

Molecular Structure Analysis

The InChI code for 3-Amino-4-phenoxybenzoic acid is 1S/C13H11NO3/c14-11-8-9 (13 (15)16)6-7-12 (11)17-10-4-2-1-3-5-10/h1-8H,14H2, (H,15,16) and the InChI key is BBCRLBBRTVEVSP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Amino-4-phenoxybenzoic acid is a powder at room temperature . It has a melting point of 154-156 degrees Celsius . The compound is water-soluble .科学研究应用

代谢途径和酶相互作用

- 哺乳动物的代谢:3-苯氧基苯甲酸(与3-氨基-4-苯氧基苯甲酸相关的化合物)在不同的哺乳动物物种中展示出多样化的代谢途径。例如,在一些物种如绵羊、猫和沙鼠中,甘氨酸结合是主要的,而在小鼠中,牛磺酸结合更为显著。有趣的是,大鼠独特地将其羟基衍生物的O-磺酸酯结合物作为主要的尿液代谢产物排泄 (Huckle, Hutson, & Millburn, 1981)。

- 微生物降解中的酶参与:已发现微生物曲霉M-4能够共代谢降解3-苯氧基苯甲酸,使用的酶包括木质素过氧化物酶和细胞色素P450。这个过程导致产生苯酚和没食子酸等代谢物,表明在降解这种化合物中涉及复杂的酶途径 (Zhao, Jia, Chi, & Yao, 2019)。

检测和分析应用

- 敏感检测方法的开发:基于纳米体-碱性磷酸酶融合蛋白的直接竞争性荧光酶免疫分析法已经开发出一种新方法,用于检测尿液中的3-苯氧基苯甲酸。这表明其在监测人类暴露于拟除虫菊酯类杀虫剂中的潜在应用 (Huo et al., 2018)。

- 环境监测:使用基于胶体金的侧向流免疫分析法在河水中检测到3-苯氧基苯甲酸,表明其在环境监测中的实用性,特别是用于追踪拟除虫菊酯残留物 (Liu et al., 2015)。

生物修复和环境影响

- 细菌的生物修复:已经确定了一种特定的芽孢杆菌,可以高效降解3-苯氧基苯甲酸,突显了其在生物修复受到这种化合物污染的环境中的作用。这株菌将3-苯氧基苯甲酸转化为更少有害的代谢物,从而减少其对环境的影响 (Chen, Hu, Xiao, Deng, Jia, & Hu, 2012)。

- 了解环境降解:研究不同细菌菌株如假单胞菌如何代谢3-苯氧基苯甲酸可以提供关于相关化合物的环境降解过程的见解,包括3-氨基-4-苯氧基苯甲酸 (Topp & Akhtar, 1991)。

药理学研究

- 药理活性的研究:对3-苯氧基苯甲酸衍生物的研究表明,一些化合物表现出显著的药理活性,如对过氧化物酶激活受体γ的激动剂活性。这表明3-氨基-4-苯氧基苯甲酸衍生物可能具有潜在的治疗应用 (Spasov, Lobasenko, Kosolapov, Babkov, Kuznetsova, Maika, Popov, & Korchagina, 2020)。

安全和危害

作用机制

Target of Action

The primary targets of 3-Amino-4-phenoxybenzoic acid are the peroxisome proliferator-activated receptor γ (PPAR-γ) and glucokinase . PPAR-γ is a type of nuclear receptor that plays a crucial role in regulating fatty acid storage and glucose metabolism. Glucokinase is an enzyme that facilitates the phosphorylation of glucose, a critical step in the metabolism of carbohydrates.

Mode of Action

3-Amino-4-phenoxybenzoic acid interacts with its targets by exhibiting agonist activity towards PPAR-γ and activating glucokinase . This means that the compound binds to these targets and enhances their biological activity. Additionally, it has been found to inhibit protein glycation , a process that can lead to the formation of harmful compounds in the body.

Biochemical Pathways

The activation of PPAR-γ and glucokinase by 3-Amino-4-phenoxybenzoic acid affects several biochemical pathways. For instance, the activation of PPAR-γ can influence lipid metabolism and insulin sensitivity, while the activation of glucokinase can impact glucose metabolism . The inhibition of protein glycation can prevent the formation of advanced glycation end products, which are implicated in various pathological conditions.

Pharmacokinetics

The compound’s molecular weight of 22924 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The activation of PPAR-γ and glucokinase by 3-Amino-4-phenoxybenzoic acid can lead to enhanced lipid metabolism and glucose utilization, potentially benefiting conditions like diabetes and metabolic syndrome . The inhibition of protein glycation can prevent the formation of harmful compounds, potentially offering protective effects against conditions like aging and neurodegenerative diseases .

生化分析

Biochemical Properties

3-Amino-4-phenoxybenzoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of arachidonic acid. These interactions can lead to the inhibition or activation of these enzymes, thereby affecting the production of prostaglandins and leukotrienes. Additionally, 3-Amino-4-phenoxybenzoic acid can bind to proteins such as albumin, influencing its transport and distribution within the body .

Cellular Effects

The effects of 3-Amino-4-phenoxybenzoic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Furthermore, 3-Amino-4-phenoxybenzoic acid impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

At the molecular level, 3-Amino-4-phenoxybenzoic acid exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. This binding can result in the inhibition or activation of enzymes, such as cyclooxygenases, which play a crucial role in inflammatory responses. Additionally, 3-Amino-4-phenoxybenzoic acid can influence gene expression by interacting with transcription factors and altering their activity. These molecular interactions ultimately lead to changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-4-phenoxybenzoic acid can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can be significant, particularly in in vitro and in vivo studies. Prolonged exposure to 3-Amino-4-phenoxybenzoic acid can lead to changes in cell proliferation, differentiation, and apoptosis, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of 3-Amino-4-phenoxybenzoic acid in animal models are dose-dependent. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses beyond which the adverse effects become pronounced, emphasizing the need for careful dosage optimization in experimental settings .

Metabolic Pathways

3-Amino-4-phenoxybenzoic acid is involved in several metabolic pathways, including the shikimate and phenylpropanoid pathways. It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase, which are key players in the biosynthesis of phenolic compounds. These interactions can influence metabolic flux and alter the levels of various metabolites, thereby impacting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 3-Amino-4-phenoxybenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with ATP-binding cassette (ABC) transporters, facilitating its movement across cellular membranes. Additionally, it can bind to proteins such as albumin, which aids in its distribution throughout the body. These interactions play a crucial role in determining the localization and accumulation of 3-Amino-4-phenoxybenzoic acid within different tissues .

Subcellular Localization

The subcellular localization of 3-Amino-4-phenoxybenzoic acid is influenced by various targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, where it exerts its effects. The localization of 3-Amino-4-phenoxybenzoic acid within these compartments can impact its activity and function, highlighting the importance of understanding its subcellular distribution .

属性

IUPAC Name |

3-amino-4-phenoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCRLBBRTVEVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608095 | |

| Record name | 3-Amino-4-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37531-32-1 | |

| Record name | 3-Amino-4-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)

![Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate](/img/structure/B1342323.png)

![Pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B1342327.png)